molecular formula C12H25Na2O4P B8034594 Phosphoric acid, dodecyl ester, sodium salt CAS No. 50957-96-5

Phosphoric acid, dodecyl ester, sodium salt

Cat. No. B8034594
CAS RN: 50957-96-5
M. Wt: 310.28 g/mol
InChI Key: YVIGPQSYEAOLAD-UHFFFAOYSA-L
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Description

Phosphoric acid, dodecyl ester, sodium salt, also known as Lauryl phosphate, sodium salt; disodium dodecyl phosphate; sodium dodecyl hydrogen phosphate . It has a molecular formula of C12H26NaO4P and a molecular weight of 288.296 .


Molecular Structure Analysis

The molecular structure of Phosphoric acid, dodecyl ester, sodium salt consists of a dodecyl (12 carbon) chain attached to a phosphate group, which is in turn attached to a sodium ion .


Chemical Reactions Analysis

Esters, such as Phosphoric acid, dodecyl ester, sodium salt, can undergo a variety of reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is converted back into the alcohol and the acid. In basic hydrolysis, also known as saponification, the ester is converted into a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

The boiling point of Phosphoric acid, dodecyl ester, sodium salt is 385.5°C at 760 mmHg, and its flash point is 187°C . Its vapour pressure is 5.15E-07mmHg at 25°C .

Safety And Hazards

Phosphoric acid, dodecyl ester, sodium salt may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

disodium;dodecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIGPQSYEAOLAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, dodecyl ester, sodium salt

CAS RN

7423-32-7, 50957-96-5
Record name Disodium lauryl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium lauryl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050957965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, dodecyl ester, sodium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, dodecyl ester, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM LAURYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8W419U471
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Fujita, T Morita, S Matsumura, T Kawamoto… - … /Genetic Toxicology and …, 2016 - Elsevier
New OECD test guidelines have been issued, in which the cytotoxicity index relative cell count (RCC) is replaced with a new index, RICC or RPD (relative increase in cell count/relative …
Number of citations: 7 www.sciencedirect.com
T Morita, M Honma, K Morikawa - Mutation Research/Genetic Toxicology …, 2012 - Elsevier
A current concern with in vitro mammalian cell genotoxicity testing is the high frequency of false or misleading positive results caused in part by the past use of excessively high test …
Number of citations: 30 www.sciencedirect.com
T Morita, A Miyajima, A Hatano, M Honma - Mutation Research/Genetic …, 2014 - Elsevier
For the in vitro chromosomal aberration (CA) test, the proposed top-concentration limit will be reduced to ‘10 mM or 2 mg/mL’ (whichever is lower) in the draft revised OECD (r-OECD) …
Number of citations: 11 www.sciencedirect.com

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